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Introduction
Discoidin, CUB, and LCCL Domain-Containing Protein 2 (DCBLD2), also known as Endothelial

and Smooth muscle cell-derived Neuropilin-like protein (ESDN), is a type I transmembrane

protein that has emerged as a significant player in the progression of various cancers.[1][2]

Structurally, the protein contains a CUB domain, an LCCL domain, and a coagulation factor

V/VIII homology domain.[1][2] Initially identified in vascular cells, its role extends to regulating

proliferation, migration, and invasion in numerous tumor types, including lung, colorectal, and

pancreatic cancers, as well as glioblastoma.[2][3][4] This guide provides a comprehensive

overview of the current understanding of DCBLD2's function in oncology, its associated

signaling pathways, clinical significance, and detailed experimental protocols for its study.

Data Presentation: DCBLD2/ESDN in Oncology
The expression and functional impact of DCBLD2 vary across different malignancies, often

correlating with tumor aggressiveness and patient prognosis. The following tables summarize

the key quantitative findings from recent literature.

Table 1: Expression of DCBLD2/ESDN in Human Cancers Compared to Normal Tissues
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Cancer Type Expression Status
Fold Change / p-
value

Reference

Lung Adenocarcinoma

(LUAD)
Upregulated

p = 0.0003 (mRNA,

TCGA); p = 0.0049

(Protein, CPTAC)

[2]

Colorectal Cancer

(CRC)
Upregulated

p < 0.001 (mRNA &

Protein)
[5][6]

Pancreatic Ductal

Adenocarcinoma

(PDAC)

Upregulated
Diagnostic AUC

values: 0.800 - 0.984
[7]

Glioblastoma (GBM) Upregulated p = 1.8e-5 [1]

Head and Neck

Squamous Cell

Carcinoma (HNSC)

Upregulated p = 3.2e-20 [1]

Kidney Renal

Papillary Cell

Carcinoma (KIRP)

Upregulated p = 1.4e-16 [1]

Cholangiocarcinoma

(CHOL)
Upregulated p = 5.0e-5 [1]

Breast Invasive

Carcinoma (BRCA)
Downregulated p = 2.2e-40 [1]

Prostate

Adenocarcinoma

(PRAD)

Downregulated p = 9.1e-14 [1]

Kidney Renal Clear

Cell Carcinoma

(KIRC)

Downregulated p = 6.4e-6 [1]

Gastric Cancer Downregulated

79% of cases showed

lower expression vs.

normal tissue

[8]
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Table 2: Correlation of DCBLD2/ESDN Expression with Clinicopathological Parameters

Cancer Type Parameter Correlation p-value / χ² Reference

Lung

Adenocarcinoma

(LUAD)

Lymph Node

Metastasis
Positive

χ² = 7.360 (p <

0.01)
[2]

TNM Stage Positive
χ² = 6.063 (p <

0.05)
[2]

Colorectal

Cancer (CRC)
Disease Stage Positive - [4]

Vascular

Invasion
Positive - [4]

Cholangiocarcino

ma (CHOL)

Pathological

Stage
Positive p < 0.05 [1]

Head and Neck

Squamous Cell

Carcinoma

(HNSC)

Pathological

Stage
Positive p < 0.05 [1]

Kidney Renal

Papillary Cell

Carcinoma

(KIRP)

Pathological

Stage
Positive p < 0.05 [1]

Lung Squamous

Cell Carcinoma

(LUSC)

Pathological

Stage
Positive p < 0.05 [1]

Table 3: Association of DCBLD2/ESDN Expression with Patient Survival
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Cancer Type Patient Cohort
Association of
High DCBLD2
with Survival

Hazard Ratio
(HR) / p-value

Reference

Lung

Adenocarcinoma

(LUAD)

TCGA (n=500)
Shorter Overall

Survival (OS)
p = 0.0002 [2]

Hospital Cohort

(n=120)

Shorter OS &

Relapse-Free

Survival (RFS)

p = 0.0418 (OS),

p = 0.0140 (RFS)
[2]

Colorectal

Cancer (CRC)

Patient Cohort

(n=90)

Shorter Overall

Survival
- [4]

Pan-Cancer

Analysis (TCGA)
GBMLGG

Shorter Overall

Survival

HR = 2.19, p =

3.7e-33
[1]

LIHC
Shorter Overall

Survival

HR = 1.42, p =

7.7e-3
[1]

PAAD
Shorter Overall

Survival

HR = 1.36, p =

2.1e-4
[1]

BLCA
Shorter Overall

Survival

HR = 1.23, p =

2.8e-4
[1]

Table 4: In Vitro Functional Effects of DCBLD2 Modulation
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Cell Line(s)
Cancer
Type

Modulation Effect
Quantitative
Change

Reference

A549, Pc9

Lung

Adenocarcino

ma

Overexpressi

on

Increased

Cell Migration
- [2]

HCT116,

HT29

Colorectal

Cancer
Knockdown

Reduced Cell

Proliferation

& Invasion

- [4]

HCT116,

CACO-2

Colorectal

Cancer
Knockdown

Inhibited Cell

Migration &

Invasion

- [6]

SNU-601
Gastric

Cancer

Overexpressi

on

Inhibited

Invasion
p = 0.0016 [8]

U87, SNB19 Glioblastoma Knockdown

Reduced Cell

Proliferation

& Colony

Formation

p < 0.05 [9]

Table 5: In Vivo Effects of DCBLD2 Modulation on Tumor Growth and Metastasis
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Animal
Model

Cancer
Type

Modulation Effect
Quantitative
Change

Reference

Orthotopic

Xenograft

(A549 cells)

Lung

Adenocarcino

ma

Overexpressi

on

Increased

Lung

Metastatic

Foci

- [2]

Orthotopic

Xenograft

(Pc9/cis cells)

Lung

Adenocarcino

ma

Knockdown

Reduced

Lung

Metastatic

Foci

- [2]

Xenograft

Model

Colorectal

Cancer
Knockdown

Reduced

Lung

Metastasis,

Increased OS

- [4]

Brain

Xenograft

(U87 cells)

Glioblastoma Knockdown

Reduced

Tumor

Growth

p < 0.01 [9]

Signaling Pathways and Molecular Mechanisms
DCBLD2 is implicated in several critical signaling pathways that drive tumor progression. Its

function often involves interactions with key oncogenic proteins and modulation of their

downstream signaling cascades.

Cisplatin-Induced Metastasis via ERK/AP-1 and Wnt/β-
catenin Signaling
In lung adenocarcinoma, the chemotherapeutic agent cisplatin has been shown to

paradoxically promote metastasis.[1] This effect is mediated, at least in part, through the

upregulation of DCBLD2.[1] Cisplatin treatment activates the ERK signaling pathway, leading to

the phosphorylation of the transcription factor AP-1.[1] Activated AP-1 then binds to the

promoter region of the DCBLD2 gene, enhancing its transcription.[1] The resulting increase in

DCBLD2 protein stabilizes β-catenin by phosphorylating and inactivating GSK3β, which is a

key component of the β-catenin destruction complex.[1] Accumulated β-catenin translocates to
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the nucleus, where it promotes the expression of genes associated with the Epithelial-

Mesenchymal Transition (EMT), ultimately driving tumor metastasis.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9403722/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15616171?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cisplatin-Induced DCBLD2 Upregulation and Metastasis
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DCBLD2 Interaction with Major Signaling Hubs
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Workflow: Analysis of DCBLD2 Expression in Tissues

Protein Analysis

mRNA Analysis

Tumor & Normal
Adjacent Tissues

Immunohistochemistry (IHC)Protein Extraction

RNA Extraction

Correlate Expression with
Clinicopathological Data

Western BlotqRT-PCR

cDNA Synthesis

Workflow: In Vitro Functional Analysis of DCBLD2
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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